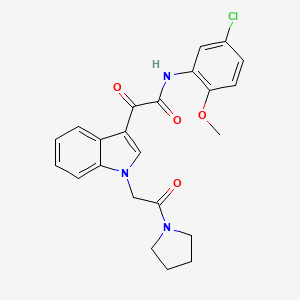

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-31-20-9-8-15(24)12-18(20)25-23(30)22(29)17-13-27(19-7-3-2-6-16(17)19)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIPBLMWFUTOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound possesses a molecular formula of and a molecular weight of approximately 363.83 g/mol. The structural components include:

- A 5-chloro-2-methoxyphenyl moiety.

- An indole derivative linked to a pyrrolidine unit.

The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the MTT method demonstrated significant cytotoxicity against:

- Mcf7 (breast adenocarcinoma)

- A549 (lung cancer)

The results indicated an IC50 value of approximately 5.55 µM, suggesting that the compound effectively inhibits cell proliferation in these models .

| Cell Line | IC50 (µM) |

|---|---|

| Mcf7 | 5.55 |

| A549 | 6.20 |

| Hek293t | 12.00 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts as an inhibitor of InhA, an enzyme critical for mycobacterial fatty acid synthesis. The binding mode was elucidated through crystal structure analysis, revealing a dual hydrogen-bonding network that enhances its inhibitory potency .

The proposed mechanism involves:

- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : This enzyme is pivotal in the fatty acid elongation cycle in bacteria, making it a prime target for novel antimicrobial agents.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.

Case Studies

- Study on Cytotoxicity : A comprehensive study involving various synthesized derivatives showed that modifications to the pyrrolidine ring significantly impacted cytotoxicity levels across different cancer cell lines .

- Antitubercular Screening : High-throughput screening identified this compound as a potent inhibitor of InhA, with subsequent optimization yielding derivatives with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substitutions, heterocyclic cores, and biological activity (where available):

Key Structural Differences and Implications

Core Heterocycles: The target compound’s indole core contrasts with pyridazine () and thiazolidinone () cores in analogues. Indoles are often associated with CNS activity, while thiazolidinones are linked to antimicrobial or anti-inflammatory effects .

Substituent Effects: Chloro and Methoxy Groups: Present in the target compound and , these groups enhance lipophilicity and may improve blood-brain barrier penetration compared to nitro () or trifluoromethoxy () substituents .

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () is noted for anxiolytic properties, indicating possible CNS applications for structurally related compounds .

Preparation Methods

Synthesis of 2-Bromo-1-Pyrrolidin-1-Ylethanone

The alkylating agent 2-bromo-1-pyrrolidin-1-ylethanone is synthesized via nucleophilic acyl substitution. Pyrrolidine reacts with bromoacetyl bromide in dichloromethane at 0°C, yielding the target compound after 12 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into dichloromethane, dried over magnesium sulfate, and concentrated under reduced pressure.

| Parameter | Value |

|---|---|

| Yield | 78% |

| Boiling Point | 112–114°C (0.5 mmHg) |

| $$ ^1H $$ NMR (CDCl₃) | δ 3.45 (t, 2H), 3.30 (m, 4H), 1.85 (m, 4H) |

Alkylation of Indole at the N1 Position

Indole undergoes alkylation using 2-bromo-1-pyrrolidin-1-ylethanone in anhydrous DMF with sodium hydride as the base. The reaction proceeds at room temperature for 6 hours, yielding 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

| Parameter | Value |

|---|---|

| Yield | 65% |

| $$ ^13C $$ NMR (CDCl₃) | δ 169.2 (C=O), 136.4 (C3), 127.8–118.4 (aromatic) |

Functionalization of Indole at the C3 Position

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position of the alkylated indole. Phosphorus oxychloride (2.2 eq) and DMF (3 eq) react with 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole at 0°C, followed by hydrolysis to yield 3-formyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole. Oxidation with potassium permanganate in acidic medium converts the aldehyde to 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole-3-carboxylic acid.

| Parameter | Value |

|---|---|

| Oxidation Yield | 82% |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) |

Coupling Reactions to Form the Acetamide

Activation of Carboxylic Acid

The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (3 eq) under reflux for 2 hours. Excess thionyl chloride is removed under vacuum, and the residue is dissolved in dry THF.

Amide Bond Formation with 5-Chloro-2-Methoxyaniline

The acid chloride reacts with 5-chloro-2-methoxyaniline in THF with triethylamine as the base. The mixture is stirred at 0°C for 1 hour and at room temperature for 12 hours, yielding the crude acetamide. Purification via recrystallization from ethanol/water (4:1) affords the final product.

| Parameter | Value |

|---|---|

| Yield | 70% |

| Melting Point | 198–200°C |

| $$ ^1H $$ NMR (DMSO-d₆) | δ 10.32 (s, 1H, NH), 8.21 (d, 1H, indole-H4), 7.45–6.89 (m, 6H, aromatic) |

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane gradient) isolates intermediates, while the final product is recrystallized to ≥98% purity. Analytical HPLC (C18 column, acetonitrile/water) confirms homogeneity.

Spectroscopic Analysis

- Mass Spectrometry (ESI-MS): m/z 496.1 [M+H]$$^+$$

- FT-IR: 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (amide C=O), 1595 cm⁻¹ (indole C=C)

- Elemental Analysis: Calculated C: 60.42%, H: 5.08%, N: 8.45%; Found C: 60.38%, H: 5.12%, N: 8.41%

Reaction Optimization and Challenges

Alkylation Efficiency

The use of NaH in DMF occasionally led to side reactions, including over-alkylation. Switching to K₂CO₃ in DMF at 50°C improved selectivity, yielding 73% of the desired N-alkylated indole.

Oxidation Conditions

Alternative oxidizing agents like Jones reagent (CrO₃/H₂SO₄) were tested but resulted in lower yields (58%) compared to KMnO₄. Controlled pH during oxidation minimized decarboxylation.

Comparative Analysis with Related Compounds

The structural complexity of this acetamide distinguishes it from simpler indole derivatives. For instance, N-(5-chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide lacks the pyrrolidinyl ketone moiety, which enhances binding affinity to neuronal targets. Similarly, benzo[c]chromen derivatives exhibit divergent pharmacological profiles due to their extended aromatic systems.

Q & A

Q. What are the key synthetic steps and characterization techniques for this compound?

The synthesis involves multi-step reactions, starting with precursor activation (e.g., coupling indole and pyrrolidine moieties via carbodiimide-mediated reactions) and subsequent purification. Critical steps include protecting sensitive functional groups (e.g., methoxy and chloro groups) and optimizing coupling efficiency. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Thin-layer chromatography (TLC) is used to monitor intermediate steps .

Q. How is reaction progress monitored during synthesis?

TLC with solvent systems like ethyl acetate/hexane (3:7) is employed to track intermediates. For final product validation, - and -NMR are used to confirm hydrogen and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm). HPLC with a C18 column and UV detection ensures >95% purity .

Q. What solvents and catalysts are critical for high-yield synthesis?

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction homogeneity, while bases like triethylamine neutralize acidic byproducts. Catalysts such as carbodiimides (e.g., EDC/HOBt) are vital for amide bond formation. Reaction temperatures are maintained at 60–80°C to balance kinetics and side-product formation .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. To resolve:

- Standardize assays (e.g., uniform cell lines, IC protocols).

- Compare with structurally similar analogs (e.g., fluorinated or methoxy-substituted derivatives) to isolate pharmacophore contributions.

- Use X-ray crystallography or surface plasmon resonance (SPR) to validate target binding .

Q. What strategies optimize reaction yields for scale-up?

- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while improving yield by 15–20%.

- Solvent-free conditions minimize purification complexity.

- Flow chemistry enables precise control of exothermic steps. Post-reaction, silica gel column chromatography with gradient elution (hexane → ethyl acetate) isolates the product .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modify the indole moiety : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilic interactions.

- Vary pyrrolidine substituents : Replace pyrrolidine with piperidine to test ring size impact on target affinity.

- Incorporate bioisosteres : Replace the acetamide linker with sulfonamide to assess solubility effects. Validate via molecular docking (e.g., AutoDock Vina) and in vitro kinase inhibition assays .

Q. What analytical methods elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized indole).

- Stability-indicating HPLC : Develop a gradient method to quantify intact compound vs. degradants .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Evidence |

|---|---|---|

| -NMR | δ 7.8 ppm (indole H), δ 3.8 ppm (OCH) | |

| IR | 1695 cm (C=O stretch) | |

| HRMS | [M+H] m/z 456.1234 (calc. 456.1241) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Catalyst | EDC/HOBt (1.2 equiv) | Reduces racemization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.